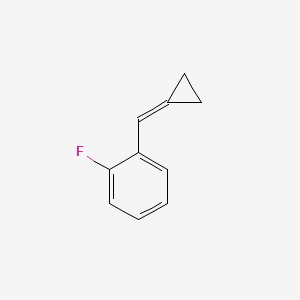
1-(Cyclopropylidenemethyl)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylidenemethyl)-2-fluorobenzene is an organic compound with the molecular formula C10H9F It is characterized by a benzene ring substituted with a cyclopropylidenemethyl group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Cyclopropylidenemethyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbinol with formaldehyde in the presence of a Lewis acid catalyst, followed by dehydration to form the desired product . Another method involves the reaction of cyclopropylcarbinol with acetylene in the presence of a nickel catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclopropylidenemethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylidenemethyl)-2-fluorobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylidenemethyl)-2-fluorobenzene involves its interaction with molecular targets such as cytochrome P-450 enzymes. By inhibiting these enzymes, the compound can affect the metabolism of various xenobiotics, leading to potential therapeutic effects . The exact pathways and molecular interactions are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- Cyclopropylidenemethylbenzene
- 1-(Cyclopropylidenemethyl)-4-fluorobenzene
- Cyclopropylmethylbenzene
Comparison: 1-(Cyclopropylidenemethyl)-2-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs . The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry .
Eigenschaften
CAS-Nummer |
246180-28-9 |
|---|---|
Molekularformel |
C10H9F |
Molekulargewicht |
148.18 g/mol |
IUPAC-Name |
1-(cyclopropylidenemethyl)-2-fluorobenzene |
InChI |
InChI=1S/C10H9F/c11-10-4-2-1-3-9(10)7-8-5-6-8/h1-4,7H,5-6H2 |
InChI-Schlüssel |
NKDLMOFISREBPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1=CC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13424505.png)
pyridine](/img/structure/B13424508.png)
![Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl-](/img/structure/B13424513.png)

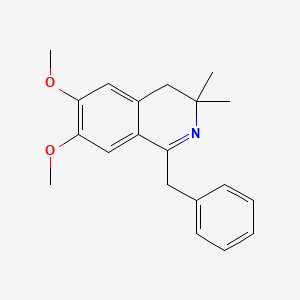
![[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl N-[[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]sulfamate](/img/structure/B13424524.png)
![Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13424529.png)

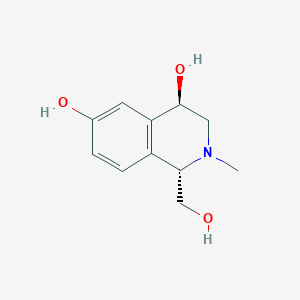
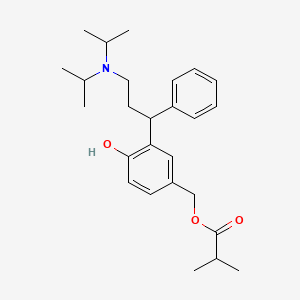
![(3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13424541.png)
![rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine](/img/structure/B13424548.png)
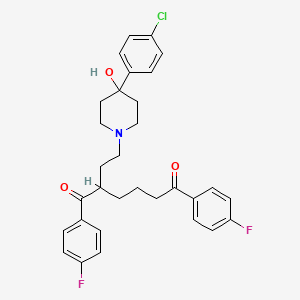
![methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424563.png)
